molecular formula C20H31NO7 B3097105 N-Acetyl-9-aminominocycline, (4R)- CAS No. 1300037-86-8

N-Acetyl-9-aminominocycline, (4R)-

Katalognummer: B3097105
CAS-Nummer: 1300037-86-8
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: CTYJDHSTNLOUMT-PJOQTPGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Tapentadol, the parent compound of Tapentadol-o-glucuronide, primarily targets the mu-opioid receptor (MOR) and the norepinephrine transporter . The MOR is a G-protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia . The norepinephrine transporter is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in pain modulation .

Mode of Action

Tapentadol acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor . As a MOR agonist, it binds to MOR with a greater affinity than to delta- and kappa-opioid receptors . This binding triggers a series of intracellular events, leading to analgesia . As a norepinephrine reuptake inhibitor, tapentadol increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects .

Biochemical Pathways

The action of Tapentadol affects the opioidergic and noradrenergic pathways . By activating MOR, it modulates the opioidergic pathway, leading to analgesia . By inhibiting the reuptake of norepinephrine, it influences the noradrenergic pathway, enhancing the analgesic effect .

Pharmacokinetics

Tapentadol is rapidly absorbed after oral administration, but its extensive first-pass metabolism lowers its oral bioavailability . Most of Tapentadol (70%) is quickly metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes . About 3% of a dose is eliminated as unchanged drug .

Result of Action

The dual mechanism of action of Tapentadol provides a significant advantage over classic opioids in pain management, from nociceptive to neuropathic . Moreover, compared to other opioids, Tapentadol is associated with fewer adverse effects .

Action Environment

The action of Tapentadol can be influenced by various environmental factors. For instance, the presence of certain enzymes (UGT1A9 and UGT2B7) is crucial for its metabolism . Additionally, factors such as the patient’s age, body weight, and overall health status can affect the drug’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

Tapentadol-o-glucuronide is formed through the process of glucuronidation, a major phase II metabolic pathway . The enzymes involved in this process are the UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to Tapentadol . The interaction between Tapentadol and these enzymes results in the formation of Tapentadol-o-glucuronide .

Cellular Effects

It is known that the parent compound, Tapentadol, acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake . This dual mechanism of action allows Tapentadol to attenuate pain effectively . As a metabolite, Tapentadol-o-glucuronide may contribute to the overall pharmacological profile of Tapentadol.

Molecular Mechanism

The molecular mechanism of Tapentadol-o-glucuronide is not well-studied. The parent compound, Tapentadol, has a dual mechanism of action. It acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake . This dual mechanism allows Tapentadol to effectively manage pain, from nociceptive to neuropathic .

Temporal Effects in Laboratory Settings

It is known that Tapentadol undergoes extensive first-pass metabolism by phase 2 glucuronidation to form the O-glucuronide . After oral administration, about 70% of the dose is excreted in the urine, with 55% as O-glucuronide .

Dosage Effects in Animal Models

The dosage effects of Tapentadol-o-glucuronide in animal models have not been extensively studied. Studies on the parent compound, Tapentadol, have shown that it exhibits antinociceptive activity in rat and mouse formalin tests .

Metabolic Pathways

Tapentadol-o-glucuronide is a product of the glucuronidation metabolic pathway . This process involves the transfer of glucuronic acid to Tapentadol, facilitated by the enzymes UDP-glucuronosyltransferases .

Transport and Distribution

It is known that after oral administration, about 70% of the Tapentadol dose is excreted in the urine, with 55% as O-glucuronide .

Subcellular Localization

Given that it is a product of phase II metabolism, it is likely that it is found in the cytoplasm where glucuronidation typically occurs .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

N-Acetyl-9-aminominocycline, (4R)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-9-aminominocycline, (4R)- has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving the metabolism of tigecycline.

    Biology: It is studied for its role in the metabolic pathways of tigecycline and its effects on various biological systems.

    Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics of tigecycline.

    Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-9-aminominocycline, (4R)- is similar to other metabolites of tigecycline, such as:

The uniqueness of N-Acetyl-9-aminominocycline, (4R)- lies in its specific metabolic pathway and its role in the pharmacokinetics of tigecycline.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYJDHSTNLOUMT-PJOQTPGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858420
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300037-86-8
Record name N-Acetyl-9-aminominocycline, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-9-AMINOMINOCYCLINE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KZS36JSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-9-aminominocycline, (4R)-
Reactant of Route 2
N-Acetyl-9-aminominocycline, (4R)-
Reactant of Route 3
N-Acetyl-9-aminominocycline, (4R)-
Reactant of Route 4
Reactant of Route 4
N-Acetyl-9-aminominocycline, (4R)-
Reactant of Route 5
N-Acetyl-9-aminominocycline, (4R)-
Reactant of Route 6
N-Acetyl-9-aminominocycline, (4R)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.